molecular formula C9H8ClIN2 B8293503 2-(Chloromethyl)-6-iodo-3-methylimidazo[1,2-a]pyridine

2-(Chloromethyl)-6-iodo-3-methylimidazo[1,2-a]pyridine

Cat. No. B8293503
M. Wt: 306.53 g/mol
InChI Key: NSKCKNXGLVHUCJ-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred solution of (6-iodo-3-methylimidazo[1,2-a]pyridin-2-yl)methanol (200 mg) in DCM (2 ml) was added thionyl chloride (56 μl) at room temperature, and the mixture was stirred for 4 h. Additional thionyl chloride (125 μl) was added to the reaction mixture, and the mixture was stirred for further 3 h. The reaction mixture was diluted with DCM, and washed with saturated NaHCO3 solution. The DCM layer was separated, dried over Na2SO4 and concentrated in vacuo to give the title compound (150 mg) as a yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:13])=[C:9]([CH2:11]O)[N:10]=2)[CH:7]=1.S(Cl)([Cl:16])=O>C(Cl)Cl>[Cl:16][CH2:11][C:9]1[N:10]=[C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:7][N:6]2[C:8]=1[CH3:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC=1C=CC=2N(C1)C(=C(N2)CO)C
Name
Quantity
56 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
125 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for further 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC=1N=C2N(C=C(C=C2)I)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.